N-Acetylneuraminyl-(2-6)-galactose

Overview

Description

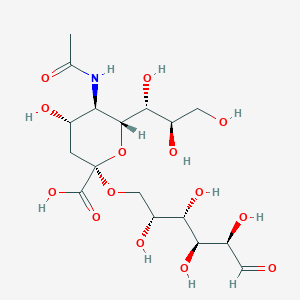

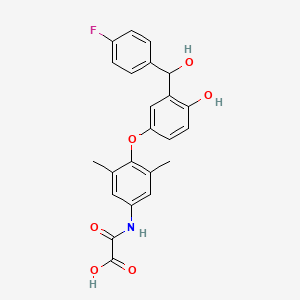

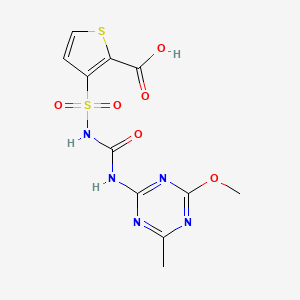

N-Acetylneuraminyl-(2-6)-galactose is a complex carbohydrate molecule that belongs to the family of sialylated oligosaccharides. It consists of a sialic acid residue (N-acetylneuraminic acid) linked to a galactose molecule through an alpha-2,6-glycosidic bond. This compound is significant in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition.

Mechanism of Action

Target of Action

The primary target of N-Acetylneuraminyl-(2-6)-galactose is the enzyme α-N-Acetylneuraminyl-2,3-b-galactosyl-1,3-N-acetyl-galactosaminide 6-α-sialyltransferase . This enzyme plays a crucial role in the biosynthesis of complex carbohydrates and glycoproteins .

Mode of Action

This compound interacts with its target enzyme by acting as a substrate . The enzyme catalyzes the transfer of the sialyl group (N-acetyl-alpha-neuraminyl or NeuAc) from CMP-NeuAc to the GalNAc residue on the NeuAc-alpha-2,3-Gal-beta-1,3-GalNAc sequence of glycoproteins and glycolipids, forming an alpha-2,6-linkage . This results in the production of branched type disialyl structures .

Biochemical Pathways

The action of this compound affects the glycosylation pathways . These pathways are involved in the post-translational modification of proteins and lipids, which is crucial for cellular functions such as cell-cell adhesion, immune response, and signal transduction .

Result of Action

The action of this compound results in the formation of branched type disialyl structures . These structures are part of complex carbohydrates and glycoproteins, which play various roles in biological processes, including cell-cell interactions and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminyl-(2-6)-galactose typically involves enzymatic or chemical methods. One common approach is the enzymatic transfer of the sialic acid residue to a galactose-containing acceptor using sialyltransferases. The reaction conditions often include the presence of a donor substrate, such as cytidine monophosphate-N-acetylneuraminic acid, and an acceptor substrate, such as galactose or a galactose-containing oligosaccharide .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to express the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Acetylneuraminyl-(2-6)-galactose undergoes various chemical reactions, including:

Oxidation: The sialic acid residue can be oxidized to form different derivatives.

Hydrolysis: The glycosidic bond between the sialic acid and galactose can be hydrolyzed by specific enzymes, such as neuraminidases.

Substitution: The hydroxyl groups on the galactose moiety can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.

Hydrolysis: Enzymatic hydrolysis is typically carried out using neuraminidases under mild conditions.

Substitution: Substitution reactions often involve reagents such as acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of sialic acid.

Hydrolysis: Free sialic acid and galactose.

Substitution: Various substituted galactose derivatives.

Scientific Research Applications

N-Acetylneuraminyl-(2-6)-galactose has numerous applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.

Biology: Plays a role in cell signaling, adhesion, and recognition processes.

Medicine: Investigated for its potential in therapeutic applications, such as antiviral and anticancer agents.

Industry: Utilized in the production of glycosylated biopharmaceuticals and diagnostic reagents

Comparison with Similar Compounds

N-Acetylneuraminyl-(2-6)-galactose is unique due to its specific glycosidic linkage and biological functions. Similar compounds include:

N-Acetylneuraminyl-(2-3)-galactose: Differing in the glycosidic linkage, which affects its biological activity and receptor interactions.

N-Acetylneuraminyl-(2-6)-glucosamine: Contains a different sugar moiety, leading to distinct biological roles.

N-Acetylneuraminyl-(2-6)-lactose: A disaccharide with different structural and functional properties

These comparisons highlight the unique structural features and biological significance of this compound.

Properties

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO14/c1-6(21)18-11-7(22)2-17(16(29)30,32-15(11)14(28)9(24)4-20)31-5-10(25)13(27)12(26)8(23)3-19/h3,7-15,20,22-28H,2,4-5H2,1H3,(H,18,21)(H,29,30)/t7-,8-,9+,10+,11+,12+,13-,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTUGNYYOIVQSD-XRLCZLRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956701 | |

| Record name | 6-Sialylgalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35259-23-5 | |

| Record name | N-Acetylneuraminyl-(2-6)-galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035259235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Sialylgalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the stannylene activation method described in the paper for synthesizing α-Neu5Ac-(2→6)-Gal?

A1: The paper by [] describes a novel approach to forming the α-Neu5Ac-(2→6)-Gal linkage using stannylene activation of an unprotected D-galactopyranoside. This method offers several advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B1222981.png)

![4-[4-(Dimethylamino)styryl]-n-methylpyridinium](/img/structure/B1222988.png)

![N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide](/img/structure/B1222989.png)

![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]benzofuro[3,2-d]pyrimidine](/img/structure/B1222990.png)

![1-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B1222991.png)

![(E)-3-[3-[(4-chlorobenzoyl)amino]phenyl]prop-2-enoic acid](/img/structure/B1222999.png)